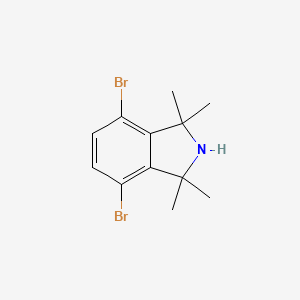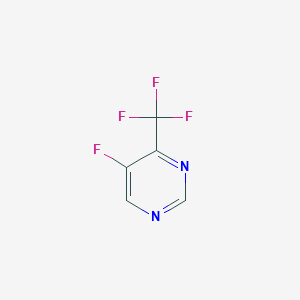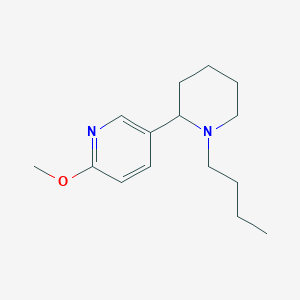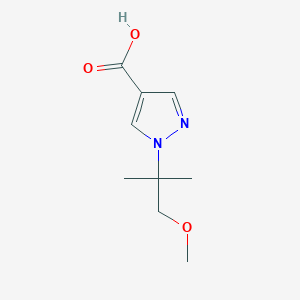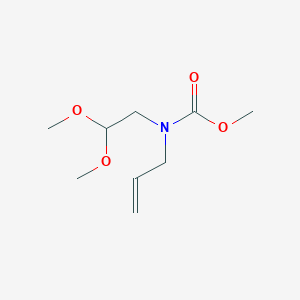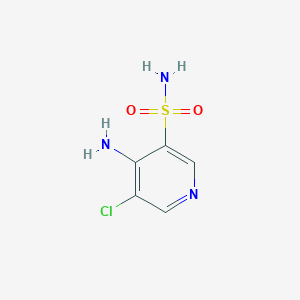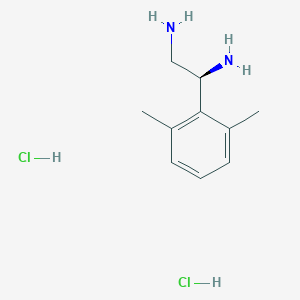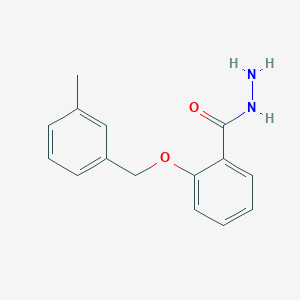
2-((3-Methylbenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Methylbenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its benzohydrazide structure, which includes a benzene ring substituted with a hydrazide group and an ether linkage to a 3-methylbenzyl group.
Preparation Methods
The synthesis of 2-((3-Methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-methylbenzyl alcohol with benzohydrazide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
2-((3-Methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((3-Methylbenzyl)oxy)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3-Methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-((3-Methylbenzyl)oxy)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-((4-Methylbenzyl)oxy)benzohydrazide: Similar structure but with a different substitution pattern on the benzene ring.
N’-(3-Hydroxybenzylidene)-4-((4-Methylbenzyl)oxy)benzohydrazide: Contains an additional hydroxy group and a different substitution pattern.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-4-6-12(9-11)10-19-14-8-3-2-7-13(14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
XOIDMPKYJOHIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
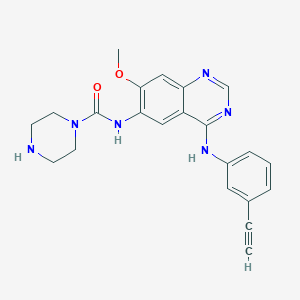
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
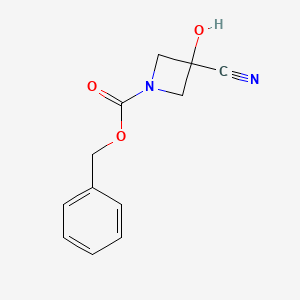
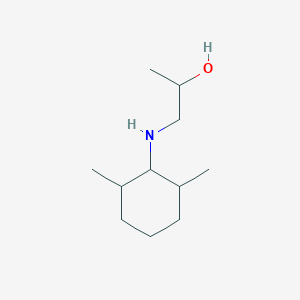
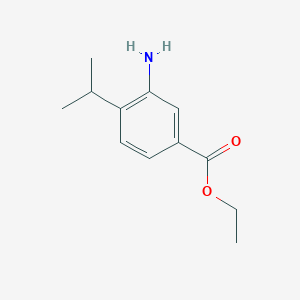
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
